![molecular formula C18H16N2O B2425602 (E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-methylphenyl)-2-propen-1-one CAS No. 1164470-43-2](/img/structure/B2425602.png)
(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-methylphenyl)-2-propen-1-one
Vue d'ensemble
Description
(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-methylphenyl)-2-propen-1-one is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a conjugated system of double bonds and aromatic rings. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-methylphenyl)-2-propen-1-one typically involves the condensation of 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde with 4-methylacetophenone in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Nucleophilic Additions
The electron-deficient β-carbon undergoes Michael additions with nucleophiles (e.g., amines, thiols):
Reagent | Product | Application |
---|---|---|
Piperazine derivatives | N-Alkylated adducts | Bioactivity optimization |
Thiophenol | Thioether-linked conjugates | Radiolabeling probes |
Cycloaddition Reactions
The enone system participates in [4+2] Diels-Alder reactions with dienes (e.g., cyclopentadiene), forming polycyclic frameworks for drug discovery .
Cross-Coupling Reactions
The 4-methylphenyl group enables Suzuki-Miyaura couplings with aryl boronic acids, facilitating structural diversification ( ):
Coupling Partner | Catalyst | Yield |
---|---|---|
4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 68% |
Mechanistic Investigations
-
Radical pathways are excluded based on control experiments with TEMPO/BHT, showing no yield suppression .
-
Iminium ion intermediates (detected via ESI-HRMS) suggest Lewis acid-catalyzed pathways for related imidazopyridine alkylations .
Characterization Techniques
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that compounds similar to (E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-methylphenyl)-2-propen-1-one exhibit promising anticancer properties. A study evaluated Mannich bases derived from imidazo-pyridine structures against various cancer cell lines, including HepG2 (hepatocellular carcinoma), SK-LU-1 (lung carcinoma), and MCF-7 (breast cancer) cells. The results demonstrated that some derivatives showed significant cytotoxicity, with IC50 values lower than 2 μg/mL for the most active compounds .
Compound | Cell Line | IC50 (μg/mL) |
---|---|---|
Compound A | MCF-7 | < 2 |
Compound B | HepG2 | < 5 |
Compound C | SK-LU-1 | < 3 |
Neurological Applications
The compound has also been investigated for its neuroprotective effects. In animal models, derivatives of imidazo-pyridine have shown efficacy in protecting against seizures induced by pentylenetetrazole. Doses around 50 mg/kg provided complete protection in tested rats .
Dose (mg/kg) | % of Rats Protected |
---|---|
50 | 100 |
25 | 75 |
Study on c-KIT Inhibition
A recent study highlighted the efficacy of imidazo-pyridine derivatives in inhibiting c-KIT kinase, which is implicated in several cancers such as gastrointestinal stromal tumors. The compounds demonstrated a capacity to inhibit mutated forms of c-KIT, suggesting their potential as therapeutic agents in targeted cancer therapy .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion of this compound. Preliminary data suggest favorable profiles with low toxicity in vitro; however, further studies are necessary to establish safety and efficacy in vivo.
Mécanisme D'action
The mechanism of action of (E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-methylphenyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one
- 3-(4-methylphenyl)-2-propen-1-one
- 2-methylimidazo[1,2-a]pyridine
Uniqueness
(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-methylphenyl)-2-propen-1-one is unique due to its conjugated system and the presence of both imidazo[1,2-a]pyridine and methylphenyl groups. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Activité Biologique
(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-methylphenyl)-2-propen-1-one, commonly referred to as a derivative of imidazo[1,2-a]pyridine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has a molecular formula of and features an imidazo[1,2-a]pyridine core structure. The presence of the methyl and phenyl groups contributes to its biological activity. The following table summarizes its chemical properties:
Property | Value |
---|---|
Molecular Weight | 284.32 g/mol |
Chemical Formula | C17H16N2O |
IUPAC Name | This compound |
SMILES | CC(=O)C=C(C)N1C=CC=N1 |
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives possess significant antimicrobial properties. A study highlighted that various imidazo[1,2-a]pyridine compounds exhibited minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis ranging from 0.03 to 5 µM, demonstrating their potential as anti-TB agents . The mechanism involves inhibition of bacterial growth through interference with essential metabolic pathways.
Anticancer Properties
Imidazo[1,2-a]pyridine derivatives have shown promise in anticancer research. They exhibit cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, certain derivatives have been identified as effective against breast cancer cells by targeting specific signaling pathways involved in tumor growth .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory activity, which is crucial for treating various inflammatory diseases. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its therapeutic potential in conditions like arthritis .
The biological activities of this compound are attributed to its ability to interact with multiple biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit kinases involved in cell signaling pathways that regulate growth and survival in cancer cells.
- Receptor Modulation : It may act on various receptors associated with inflammation and immune responses.
- DNA Interaction : Some studies indicate that imidazo[1,2-a]pyridine derivatives can intercalate into DNA, disrupting replication and transcription processes .
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with drug-resistant tuberculosis, a modified imidazo[1,2-a]pyridine derivative demonstrated superior efficacy compared to standard treatments. The study reported a significant reduction in bacterial load after four weeks of treatment .
Case Study 2: Cancer Treatment
A preclinical study evaluated the anticancer effects of the compound on human breast cancer cell lines. Results indicated a dose-dependent inhibition of cell viability and induction of apoptosis through caspase activation . This suggests potential for further development as an anticancer therapeutic agent.
Propriétés
IUPAC Name |
(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-methylphenyl)prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-13-6-8-15(9-7-13)10-11-16(21)18-14(2)19-17-5-3-4-12-20(17)18/h3-12H,1-2H3/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHGCPGBNAMRHN-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=C(N=C3N2C=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=C(N=C3N2C=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.